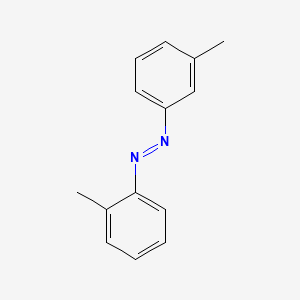

2,3'-Dimethylazobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3’-Dimethylazobenzene is an organic compound belonging to the azobenzene family, characterized by the presence of two methyl groups attached to the benzene rings. Azobenzenes are well-known for their photoisomerization properties, which allow them to switch between trans and cis forms upon exposure to light. This unique property makes them valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3’-Dimethylazobenzene can be synthesized through the diazotization of 2,3’-dimethylaniline followed by coupling with another aromatic amine. The reaction typically involves the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with an aromatic amine under alkaline conditions.

Industrial Production Methods: Industrial production of 2,3’-Dimethylazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3’-Dimethylazobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction of 2,3’-Dimethylazobenzene leads to the formation of hydrazobenzene derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted azobenzenes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Nitro and nitroso derivatives.

Reduction: Hydrazobenzene derivatives.

Substitution: Various substituted azobenzenes depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2,3’-Dimethylazobenzene has a wide range of applications in scientific research:

Chemistry: Used as a photoswitchable molecule in photochemistry and as a probe in studying reaction mechanisms.

Biology: Employed in the study of photoresponsive biological systems and as a tool for controlling biological processes using light.

Medicine: Investigated for potential use in photodynamic therapy and as a photoswitchable drug delivery system.

Industry: Utilized in the development of light-responsive materials, such as photochromic lenses and smart coatings.

Wirkmechanismus

The mechanism of action of 2,3’-Dimethylazobenzene is primarily based on its ability to undergo photoisomerization. Upon exposure to light, the compound switches between its trans and cis forms. This isomerization affects the compound’s electronic distribution and molecular geometry, enabling it to interact with various molecular targets and pathways. In biological systems, this property allows for the precise control of molecular processes using light as an external trigger.

Vergleich Mit ähnlichen Verbindungen

2,3’-Dimethylazobenzene can be compared with other azobenzene derivatives such as:

4,4’-Dimethylazobenzene: Similar in structure but with methyl groups at different positions, affecting its photochemical properties.

4-Amino-2’,3-dimethylazobenzene: Contains an amino group, which introduces different reactivity and applications.

Azobenzene: The parent compound without methyl groups, used widely in photochemistry and material science.

Uniqueness: The presence of methyl groups in 2,3’-Dimethylazobenzene enhances its thermal stability and photochemical properties, making it particularly useful in applications requiring robust and efficient photoisomerization.

Eigenschaften

IUPAC Name |

(2-methylphenyl)-(3-methylphenyl)diazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-11-6-5-8-13(10-11)15-16-14-9-4-3-7-12(14)2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTJTVJDLUUWRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=NC2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28842-05-9 |

Source

|

| Record name | 2,3'-Azotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028842059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3'-AZOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WHD257EUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)

![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)

![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)

![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)